N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1058437-11-8
VCID: VC11946460
InChI: InChI=1S/C23H26N4O3/c1-4-26(5-2)19-10-8-18(9-11-19)25-22(28)15-27-16-24-21(14-23(27)29)17-6-12-20(30-3)13-7-17/h6-14,16H,4-5,15H2,1-3H3,(H,25,28)
SMILES: CCN(CC)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Molecular Formula: C23H26N4O3
Molecular Weight: 406.5 g/mol

N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

CAS No.: 1058437-11-8

Cat. No.: VC11946460

Molecular Formula: C23H26N4O3

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide - 1058437-11-8

Specification

CAS No. 1058437-11-8
Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
IUPAC Name N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C23H26N4O3/c1-4-26(5-2)19-10-8-18(9-11-19)25-22(28)15-27-16-24-21(14-23(27)29)17-6-12-20(30-3)13-7-17/h6-14,16H,4-5,15H2,1-3H3,(H,25,28)
Standard InChI Key BWZXELAKALSNIG-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Canonical SMILES CCN(CC)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC

Introduction

N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure and potential biological activities. The compound features a diethylamino group attached to a phenyl ring, which is further linked to a pyrimidine derivative containing a methoxyphenyl substituent. Its molecular formula results in a molecular weight of approximately 406.5 g/mol .

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple key reactions, which may be facilitated by catalysts or specific reaction conditions such as temperature and solvent choice to optimize yield and purity. The choice of synthesis method can significantly influence the final product's yield and purity.

Biological Activities and Potential Applications

This compound exhibits various biological activities, suggesting potential therapeutic applications in treating infections, cancer, and inflammatory diseases. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and in vitro assays are commonly employed to assess these interactions.

Structural Similarities and Unique Features

Several compounds share structural similarities with N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. Notable examples include compounds with dimethylamino instead of diethylamino groups, which may exhibit different biological activities due to these variations. The unique combination of diethylamino and methoxy groups attached to a pyrimidine scaffold in this compound may enhance its solubility and bioavailability compared to similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique Features
N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo...}Similar core structureContains dimethylamino instead of diethylamino; potential differences in biological activity
2-(4-(4-Methoxyphenyl)-6-phenyl...Triazine derivativeDifferent pharmacological properties due to structural variations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator